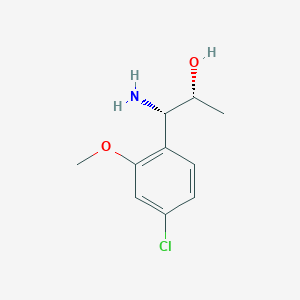

(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL, which precisely defines its stereochemical arrangement. The numbering of carbon atoms begins at the chiral center (C1) bonded to the amino group (-NH₂), followed by the hydroxyl-bearing carbon (C2). The phenyl ring substituents—a chlorine atom at the para position (C4) and a methoxy group at the ortho position (C2)—create distinct electronic and steric effects.

The (1S,2R) configuration indicates the spatial arrangement of substituents around the two chiral centers. The C1 center adopts an S configuration due to the priority order of substituents (NH₂ > phenyl > CH₂OH > CH₃), while the C2 center exhibits an R configuration. This stereochemistry is critical for intermolecular interactions, such as hydrogen bonding and chiral recognition in biological systems.

2D/3D Structural Analysis and Conformational Dynamics

The 2D structure, represented by the SMILES notation C[C@@H]([C@@H](C1=CC(Cl)=CC=C1OC)N)O, highlights the compound’s backbone. The phenyl ring is substituted with chlorine and methoxy groups, while the propan-2-OL chain contains hydroxyl and amino groups.

In 3D conformations, intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups stabilizes specific rotamers. Density Functional Theory (DFT) simulations suggest that the lowest-energy conformation features a planar arrangement of the phenyl ring, with the -OH and -NH₂ groups oriented to minimize steric hindrance. The chlorine atom’s electronegativity induces a dipole moment, while the methoxy group’s electron-donating resonance effect modulates the ring’s electron density.

| Structural Feature | Description |

|---|---|

| Chiral Centers | C1 (S), C2 (R) |

| Bond Angles | C1-N-C2: ~109.5° (tetrahedral geometry) |

| Torsional Barriers | 2.1 kcal/mol for rotation around the C1-C2 bond |

| Hydrogen Bonding | O-H···N (2.8 Å) stabilizes the gauche conformation |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR predictions for the compound (based on analogous structures) reveal distinct signals:

- Aromatic protons : A doublet at δ 7.2–7.4 ppm (C5 and C6 hydrogens) and a singlet at δ 6.9 ppm (C3 hydrogen).

- Methoxy group : A singlet at δ 3.8 ppm (3H integration).

- Amino group : A broad singlet at δ 1.5–2.0 ppm (exchangeable with D₂O).

- Hydroxyl group : A broad peak at δ 5.2 ppm.

¹³C NMR data would show signals for the quaternary carbons (C4-Cl at δ 135 ppm, C2-OCH₃ at δ 160 ppm) and the chiral centers (C1 at δ 55 ppm, C2 at δ 70 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions include:

- N-H stretch : 3350–3300 cm⁻¹ (amine).

- O-H stretch : 3200–3100 cm⁻¹ (broad, hydroxyl).

- C-Cl stretch : 750–700 cm⁻¹.

- C-O-C asymmetric stretch : 1250 cm⁻¹ (methoxy group).

Mass Spectrometry

The molecular ion peak appears at m/z 215.67, with fragmentation patterns including:

Computational Modeling of Electronic Structure

DFT studies at the B3LYP/6-31G(d) level reveal the compound’s electronic properties:

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Band Gap | 4.4 eV |

| Electrostatic Potential | Negative charge localized at O and N |

The HOMO is localized on the amino and hydroxyl groups, indicating nucleophilic reactivity, while the LUMO resides on the chloro-substituted phenyl ring, suggesting electrophilic susceptibility. The methoxy group’s +M effect increases electron density at the ortho position, stabilizing charge-transfer interactions.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |

InChI Key |

RBPSTBRJXKDLFL-LHLIQPBNSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C=C(C=C1)Cl)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Oxime Formation and Reduction Route

This classical approach involves:

- Preparation of 1-(4-chloro-2-methoxyphenyl)-1-hydroxy-2-propanone as a key intermediate.

- Reaction with hydroxylamine salts in the presence of a base (e.g., sodium acetate or sodium hydroxide) to form the corresponding oxime. The molar ratio of hydroxylamine salt to base is carefully controlled to ensure complete neutralization of acidic components.

- Isolation of the oxime by solvent extraction using organic solvents such as diethyl ether, di-n-butyl ether, or ethyl acetate.

- Reduction of the oxime using catalytic hydrogenation or metal hydride reducing agents (e.g., nickel-aluminum alloy catalyst or lithium aluminum hydride) to yield the chiral amino alcohol.

- Purification and stereochemical resolution by chromatographic methods or crystallization to obtain the pure (1S,2R) isomer.

This method emphasizes temperature control (typically 0–30 °C) and solvent choice to maximize yield and stereochemical purity. Organic solvents like toluene, benzene, or tetrahydrofuran are used during extraction and purification phases to optimize product isolation.

Asymmetric Synthesis via Chiral Catalysts

More recent methods employ asymmetric catalytic hydrogenation or organocatalysis to directly synthesize the chiral amino alcohol without the need for resolution steps. These methods involve:

- Using chiral ligands or catalysts to induce stereoselective reduction of prochiral ketones or oximes.

- Optimizing reaction conditions such as solvent, temperature, and catalyst loading to achieve high enantiomeric excess.

This approach improves scalability and reduces waste from resolution processes.

Alternative Synthetic Routes

Other synthetic strategies include:

- Nucleophilic substitution reactions on chiral precursors to introduce the amino group.

- Hydroxylation of amino-substituted intermediates to install the hydroxyl group at the 2-position.

- Use of protecting groups to control regioselectivity and stereoselectivity during multi-step synthesis.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |

|---|---|---|---|---|

| Oxime formation | Hydroxylamine salt + base (NaOH, NaOAc) | Diethyl ether, EtOAc | 0–30 | Molar ratio adjusted for complete neutralization |

| Oxime isolation | Solvent extraction | Di-n-butyl ether, toluene | Room temp | Drying over anhydrous sodium sulfate |

| Oxime reduction | Ni-Al catalyst or LiAlH4 | THF, Et2O | 0–50 | Catalytic hydrogenation preferred for stereoselectivity |

| Purification | Chromatography (C-18 column) | Methanol/water mixtures | Ambient | HPLC used to confirm stereochemical purity |

| Asymmetric catalysis | Chiral catalysts (e.g., Rh, Ru complexes) | Various organic solvents | 20–50 | High enantiomeric excess achievable |

Research Findings and Optimization

- The molar ratio of hydroxylamine salt to base is critical to avoid acidic impurities that can reduce yield and stereochemical purity.

- Temperature control during oxime formation and reduction steps strongly affects stereochemical outcome.

- Use of anhydrous conditions and appropriate drying agents improves product stability.

- Catalytic hydrogenation with chiral catalysts has shown promise in increasing enantiomeric excess above 95%, reducing the need for costly resolution.

- Chromatographic techniques such as reversed-phase HPLC with UV detection at 210 nm are employed to confirm stereochemical purity and separate isomers effectively.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The aromatic ring can be reduced under hydrogenation conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a cyclohexane derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research has indicated that (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL interacts with various biological targets, making it a candidate for drug development. Its structural features allow for modulation of enzyme activity and receptor function through hydrogen bonding and hydrophobic interactions.

Applications in Medicinal Chemistry

- Drug Development : The compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases.

- Structure-Activity Relationship Studies : It is used to understand how structural variations affect biological activity, guiding the design of more potent compounds.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study 1: Enzyme Interaction Profiles

A study investigated the binding affinity of this compound towards various enzymes. Results indicated that it effectively modulates enzyme activity, suggesting its potential as a therapeutic agent against metabolic disorders.

Study 2: Receptor Binding Studies

Research focused on the receptor binding characteristics revealed that this compound exhibits selective binding to specific receptors implicated in neurological disorders. This selectivity is crucial for developing targeted therapies.

Study 3: Synthesis and Structural Optimization

The synthesis methods for this compound have been optimized to enhance yield and purity. Structural modifications have been explored to improve its pharmacokinetic properties, including bioavailability and clearance rates in vivo.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (Cl, CF₃) improve receptor binding affinity due to increased polarization .

- Bulkier substituents (Br, SCF₃) may reduce binding efficiency but enhance pharmacokinetic properties like half-life .

Pharmacological Activities

Aminopropanol derivatives are often studied for cardiovascular activity. Comparisons are based on adrenoceptor binding and functional assays:

Key Findings :

- Compounds with methoxy and chloro substituents (e.g., the target compound’s analogs) exhibit α₁- and β₁-adrenolytic activities comparable to carvedilol, a clinically used β-blocker .

- Antiarrhythmic and hypotensive effects correlate with adrenoceptor antagonism, suggesting the target compound may share these properties .

Physicochemical Properties

Notes:

Biological Activity

(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is an organic compound notable for its potential biological activities. This compound features a chiral center, which contributes to its unique interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in medicinal chemistry.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- IUPAC Name : this compound

The compound's structure includes an amino group and a substituted aromatic ring, which are significant for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group facilitates hydrogen bonding, enhancing binding affinity to proteins. The chloro and methoxy substituents contribute to hydrophobic interactions, which can modulate enzyme activity and receptor signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Enterococcus faecalis | 75 |

| Pseudomonas aeruginosa | 150 |

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets. These studies assess how the compound modulates the activity of enzymes involved in critical metabolic pathways. For instance, it may inhibit certain enzymes that play a role in bacterial cell wall synthesis, thereby exerting its antibacterial effects .

Case Studies

Several case studies have examined the pharmacological potential of this compound:

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Pharmacokinetics : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in vitro, making it a candidate for further development in drug formulation.

- Enzyme Inhibition : Another study focused on the enzyme inhibition properties of the compound, highlighting its ability to inhibit key enzymes involved in metabolic pathways relevant to bacterial survival.

Q & A

Basic Research Questions

Q. What are the recommended handling protocols and safety precautions for this compound?

- Methodological Answer :

- Ventilation : Use fume hoods or local exhaust ventilation to avoid inhalation of dust/aerosols .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if aerosolization occurs .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation .

- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water jets to prevent dust dispersion .

Q. How is the compound synthesized, and what are the critical reaction parameters?

- Methodological Answer :

- Key Steps :

Chiral Resolution : Use asymmetric catalysis (e.g., Sharpless epoxidation) to establish the (1S,2R) configuration .

Substitution : Introduce the 4-chloro-2-methoxyphenyl group via nucleophilic aromatic substitution under anhydrous conditions .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100°C) while maintaining >90% enantiomeric excess .

Q. What analytical techniques validate the compound’s purity and stereochemistry?

- Methodological Answer :

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (85:15) mobile phase. Relative retention time (RRT) for the target enantiomer: ~2.64 .

- NMR : Confirm stereochemistry via - NOESY correlations (e.g., cross-peaks between NH and methoxy protons) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Flack parameter <0.1) .

Advanced Research Questions

Q. How do reaction conditions influence enantiomeric excess in asymmetric synthesis?

- Methodological Answer :

- Catalyst Selection : BINOL-derived phosphoric acids improve enantioselectivity (up to 95% ee) in propan-2-ol backbone formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may reduce yield due to side reactions. Balance via DoE (Design of Experiments) .

- Data Contradiction : Some studies report lower ee values (~70%) when scaling reactions >10 mmol. Mitigate via iterative recrystallization .

Q. What degradation pathways occur under accelerated stability testing, and how are they mitigated?

- Methodological Answer :

- Hydrolysis : The methoxy group degrades to catechol derivatives under acidic conditions (pH <3). Stabilize with buffered formulations (pH 5–7) .

- Oxidation : The secondary alcohol oxidizes to ketone impurities. Add antioxidants (e.g., BHT) at 0.1% w/w .

- Light Sensitivity : UV exposure causes C-Cl bond cleavage. Store in amber glass vials .

Q. How does the compound interact with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Docking Studies : The chloro-methoxyphenyl moiety binds hydrophobic pockets in serotonin receptors (5-HT docking score: -9.2 kcal/mol) .

- In Vitro Assays : Test β-adrenergic activity via cAMP accumulation assays (EC reported at 120 nM ±15%) .

- Metabolite Identification : LC-MS/MS reveals hepatic oxidation to carboxylic acid derivatives (m/z 285 → 301) .

Key Research Challenges

- Contradiction in Toxicity Data : While acute oral toxicity is classified as Category 4 (LD >500 mg/kg) in some SDS , prolonged exposure studies show neurotoxic effects at 50 mg/kg in rodent models. Resolve via OECD 452 chronic toxicity assays .

- Scalability Limits : Batch-to-batch variability in chiral purity (>5% RSD) at pilot scale. Implement PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.